molecular formula C11H19NO2 B586907 Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate CAS No. 146094-21-5

Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate

Katalognummer: B586907
CAS-Nummer: 146094-21-5
Molekulargewicht: 197.278
InChI-Schlüssel: NBRVIOKTXHCEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate is an organic compound with the molecular formula C11H19NO2. It is a derivative of cyclohexane, featuring an amino group, an allyl group, and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Eigenschaften

CAS-Nummer

146094-21-5

Molekularformel

C11H19NO2

Molekulargewicht

197.278

IUPAC-Name

methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-3-6-11(10(13)14-2)7-4-9(12)5-8-11/h3,9H,1,4-8,12H2,2H3

InChI-Schlüssel

NBRVIOKTXHCEFG-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCC(CC1)N)CC=C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes allylation to introduce the allyl group.

    Amination: The allylated cyclohexanone is then subjected to amination to introduce the amino group at the 4-position.

    Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 1-aminocyclohexanecarboxylate: Lacks the allyl group, making it less reactive in certain chemical reactions.

    Methyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a cyclohexane ring, leading to different reactivity and biological activity.

Uniqueness

Methyl 4-amino-1-prop-2-enylcyclohexane-1-carboxylate is unique due to the presence of both an allyl group and an amino group on the cyclohexane ring, providing a versatile platform for further chemical modifications and potential biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.